molecular formula C13H14ClNO B12644270 2-(4-Chlorobenzylidene)cyclohexanone oxime CAS No. 41338-73-2

2-(4-Chlorobenzylidene)cyclohexanone oxime

Cat. No.: B12644270
CAS No.: 41338-73-2
M. Wt: 235.71 g/mol
InChI Key: RJALIFJBMFCTOY-PXELCPQFSA-N
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Description

2-(4-Chlorobenzylidene)cyclohexanone oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzylidene)cyclohexanone oxime typically involves the condensation reaction between 2-(4-Chlorobenzylidene)cyclohexanone and hydroxylamine. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows:

2-(4-Chlorobenzylidene)cyclohexanone+NH2OH2-(4-Chlorobenzylidene)cyclohexanone oxime+H2O\text{2-(4-Chlorobenzylidene)cyclohexanone} + \text{NH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(4-Chlorobenzylidene)cyclohexanone+NH2​OH→2-(4-Chlorobenzylidene)cyclohexanone oxime+H2​O

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve the use of hydroxylamine sulfate or hydroxylamine hydrochloride as the hydroxylamine source. These methods may require elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylidene)cyclohexanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(4-Chlorobenzylidene)cyclohexanone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylidene)cyclohexanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: A simpler oxime with similar reactivity but without the chlorobenzylidene group.

    2,6-Bis(4-chlorobenzylidene)cyclohexanone: A related compound with two chlorobenzylidene groups, offering different reactivity and applications.

Uniqueness

This structural feature distinguishes it from simpler oximes and related compounds .

Properties

CAS No.

41338-73-2

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

(NE)-N-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine

InChI

InChI=1S/C13H14ClNO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15-16/h5-9,16H,1-4H2/b11-9+,15-13+

InChI Key

RJALIFJBMFCTOY-PXELCPQFSA-N

Isomeric SMILES

C1CC/C(=N\O)/C(=C/C2=CC=C(C=C2)Cl)/C1

Canonical SMILES

C1CCC(=NO)C(=CC2=CC=C(C=C2)Cl)C1

Origin of Product

United States

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